molecular formula C16H9Cl3N2OS B2599626 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-61-8

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2599626
CAS No.: 325978-61-8
M. Wt: 383.67
InChI Key: BHCBGDCFYBLJEA-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with a suitable thioamide under acidic conditions. This reaction forms the thiazole core.

    Coupling with Benzoyl Chloride: The thiazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s structure suggests potential biological activity. It can be used in the development of new pharmaceuticals, particularly as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its full therapeutic potential.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,4-dichlorophenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide stands out due to the presence of both a thiazole ring and multiple chlorine atoms. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBGDCFYBLJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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